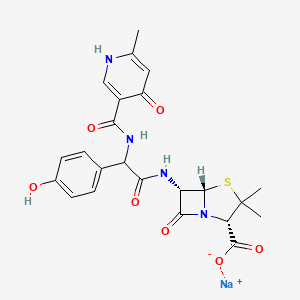
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((1,4-dihydro-6-methyl-4-oxo-3-pyridinyl)carbonyl)amino)(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt,(2S-(2-alpha,5-alpha,6-beta(S*)))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((1,4-dihydro-6-methyl-4-oxo-3-pyridinyl)carbonyl)amino)(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt,(2S-(2-alpha,5-alpha,6-beta(S*)))- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure and multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core structure through intramolecular cyclization.
Functional Group Transformations: Introduction of various functional groups such as carboxylic acid, amide, and hydroxyl groups.
Coupling Reactions: Use of coupling reagents to attach different substituents to the core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: Potential use in the development of advanced materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting biochemical pathways.
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for treating various diseases.
Diagnostic Tools: Use in the development of diagnostic assays and imaging agents.
Industry
Chemical Manufacturing: Application in the synthesis of fine chemicals and intermediates.
Biotechnology: Use in biotechnological processes and product development.
Mecanismo De Acción
The mechanism of action of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid derivatives involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies on the binding affinity, specificity, and downstream effects are essential to understand the compound’s mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Penicillins: Similar bicyclic structure with a thiazolidine ring.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.
Carbapenems: Broad-spectrum antibiotics with a bicyclic structure.
Uniqueness
The uniqueness of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid derivatives lies in their specific substituents and functional groups, which confer distinct chemical and biological properties. Comparison with similar compounds highlights differences in reactivity, stability, and biological activity.
Propiedades
Número CAS |
96593-45-2 |
|---|---|
Fórmula molecular |
C23H23N4NaO7S |
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
sodium;(2S,5S,6S)-6-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C23H24N4O7S.Na/c1-10-8-14(29)13(9-24-10)18(30)25-15(11-4-6-12(28)7-5-11)19(31)26-16-20(32)27-17(22(33)34)23(2,3)35-21(16)27;/h4-9,15-17,21,28H,1-3H3,(H,24,29)(H,25,30)(H,26,31)(H,33,34);/q;+1/p-1/t15?,16-,17-,21-;/m0./s1 |
Clave InChI |
VWNSVIIEEOTMEF-MAYLFKIMSA-M |
SMILES isomérico |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@@H]3[C@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |
SMILES canónico |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



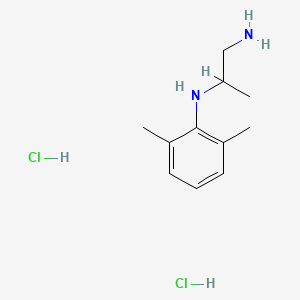
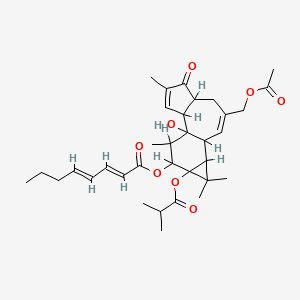
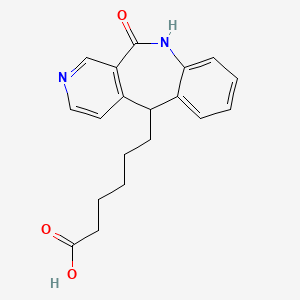
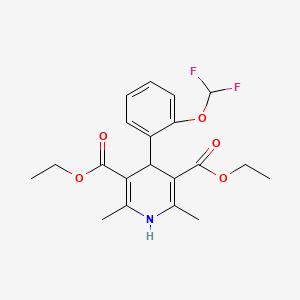
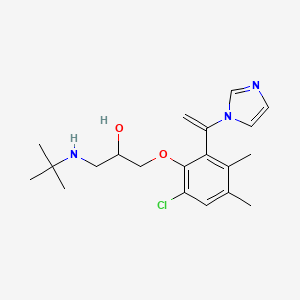
![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)
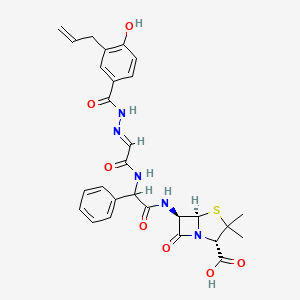

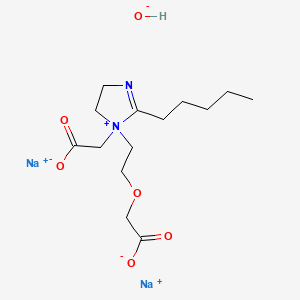
![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
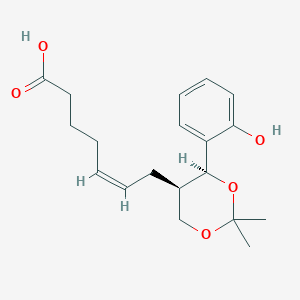
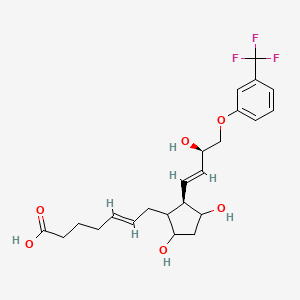
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
